molecular formula C77H99N13O15S2 B10848199 Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF

Cat. No.: B10848199
M. Wt: 1510.8 g/mol
InChI Key: MQVPKOMHWCOKLK-DXVDGIIASA-N
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Description

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to interact with somatostatin receptors, particularly somatostatin receptor type 1, which has a higher affinity for somatostatin-14 than somatostatin-28 .

Preparation Methods

The synthesis of Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:

    Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.

    Deprotection: Removal of protecting groups from the amino acids.

    Cleavage: Detachment of the peptide from the resin.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.

Industrial production methods may involve large-scale SPPS with automated synthesizers to increase efficiency and yield .

Chemical Reactions Analysis

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s methionine residues.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. Major products formed depend on the specific reaction conditions and the target modifications .

Scientific Research Applications

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1. This interaction inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing cellular activity. Additionally, it stimulates phosphotyrosine phosphatase and Na+/H+ exchanger via pertussis toxin-insensitive G proteins .

Comparison with Similar Compounds

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF is unique due to its specific modifications, which enhance its stability and receptor affinity. Similar compounds include:

These comparisons highlight the unique structural features and functional properties of this compound.

Properties

Molecular Formula

C77H99N13O15S2

Molecular Weight

1510.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-32-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)39-59-70(97)88-65(46(3)92)74(101)85-60(38-50-23-13-8-14-24-50)71(98)89-66(47(4)93)75(102)86-62(42-91)72(99)87-63(77(104)105)44-107-106-43-56(79)76(103)90(5)64(27-17-18-34-78)73(100)84-58(37-49-21-11-7-12-22-49)68(95)81-57(36-48-19-9-6-10-20-48)67(94)83-61(69(96)82-59)40-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,80,91-93H,17-18,27,34,36-44,78-79H2,1-5H3,(H,81,95)(H,82,96)(H,83,94)(H,84,100)(H,85,101)(H,86,102)(H,87,99)(H,88,97)(H,89,98)(H,104,105)/t46-,47-,56-,57+,58-,59+,60+,61+,62+,63+,64-,65-,66-/m1/s1

InChI Key

MQVPKOMHWCOKLK-DXVDGIIASA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)C)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)C)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O

Origin of Product

United States

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